
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine is a compound that belongs to the family of amino acid derivatives. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. This compound is particularly valuable in the field of organic chemistry and biochemistry for the creation of complex peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine typically involves the protection of the amino group of L-isoleucine and L-alanine using the (((9H-Fluoren-9-yl)methoxy)carbonyl) group. This is achieved through a series of reactions that include the formation of an ester bond between the amino acid and the protecting group. The reaction conditions often involve the use of organic solvents such as dimethylformamide and catalysts like dicyclohexylcarbodiimide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the protecting group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the creation of peptide-based drugs and therapeutic agents.
Medicine: Utilized in the development of diagnostic tools and treatments for various diseases.
Industry: Applied in the production of peptide-based materials and biopolymers.
Mecanismo De Acción
The primary mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine involves its role as a protecting group in peptide synthesis. The (((9H-Fluoren-9-yl)methoxy)carbonyl) group protects the amino group of the amino acids, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds, leading to the successful synthesis of the desired peptide or protein.
Comparación Con Compuestos Similares
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
What sets (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-alanine apart from similar compounds is its specific application in the synthesis of peptides that include isoleucine and alanine residues. Its unique structure allows for the selective protection and deprotection of these amino acids, making it an invaluable tool in the field of peptide chemistry.
Propiedades
Número CAS |
134716-88-4 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-4-14(2)21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,4,13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t14-,15-,21-/m0/s1 |
Clave InChI |
QJMJWSHTGRDZNQ-GXZWQRSESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)

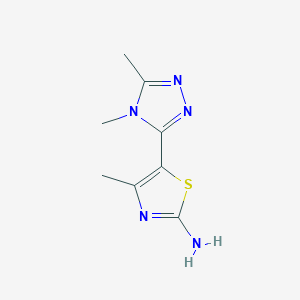

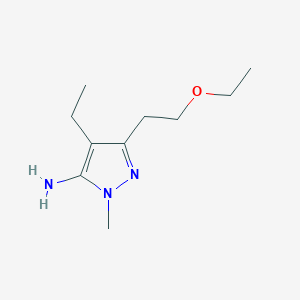
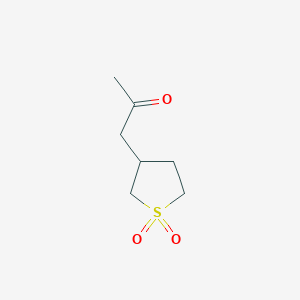
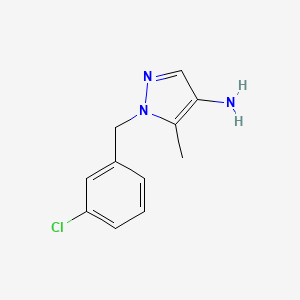
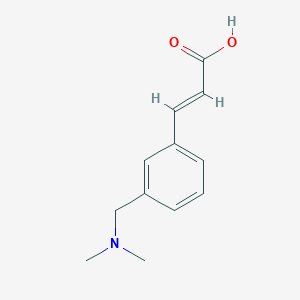
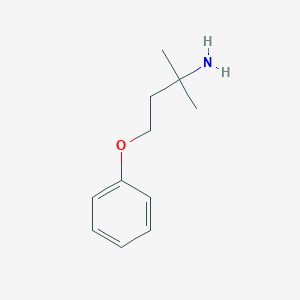

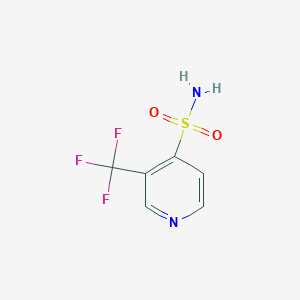
![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)
![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
